Cas no 1955523-02-0 (1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol)

1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol
- 1H-Imidazole-2-methanol, α-methyl-α-(2-methylphenyl)-
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- Inchi: 1S/C12H14N2O/c1-9-5-3-4-6-10(9)12(2,15)11-13-7-8-14-11/h3-8,15H,1-2H3,(H,13,14)
- InChI Key: CSAKHIMJZYKTBB-UHFFFAOYSA-N
- SMILES: C(C1NC=CN=1)(C1=CC=CC=C1C)(O)C
Experimental Properties
- Density: 1.179±0.06 g/cm3(Predicted)
- Boiling Point: 445.8±40.0 °C(Predicted)
- pka: 12.61±0.29(Predicted)
1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265365-0.1g |
1-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-ol |
1955523-02-0 | 0.1g |
$678.0 | 2023-09-14 | ||
Enamine | EN300-265365-1.0g |
1-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-ol |
1955523-02-0 | 1.0g |
$728.0 | 2023-07-07 | ||
Life Chemicals | F1904-0079-1g |
1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol |
1955523-02-0 | 95%+ | 1g |
$422.0 | 2023-09-07 | |
Enamine | EN300-265365-0.5g |
1-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-ol |
1955523-02-0 | 0.5g |
$739.0 | 2023-09-14 | ||
Life Chemicals | F1904-0079-2.5g |
1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol |
1955523-02-0 | 95%+ | 2.5g |
$844.0 | 2023-09-07 | |
Enamine | EN300-265365-5.0g |
1-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-ol |
1955523-02-0 | 5.0g |
$2110.0 | 2023-07-07 | ||
Enamine | EN300-265365-0.25g |
1-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-ol |
1955523-02-0 | 0.25g |
$708.0 | 2023-09-14 | ||
Enamine | EN300-265365-5g |
1-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-ol |
1955523-02-0 | 5g |
$2235.0 | 2023-09-14 | ||
Life Chemicals | F1904-0079-0.25g |
1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol |
1955523-02-0 | 95%+ | 0.25g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1904-0079-10g |
1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol |
1955523-02-0 | 95%+ | 10g |
$1772.0 | 2023-09-07 |
1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
Additional information on 1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol
Research Briefing on 1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol (CAS: 1955523-02-0)
1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol (CAS: 1955523-02-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its imidazole and o-tolyl functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have explored its synthesis, pharmacological properties, and potential as a lead compound for drug development.
The synthesis of 1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol involves a multi-step process that includes the condensation of imidazole derivatives with o-tolyl ketones, followed by reduction to yield the final alcohol product. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity and purity of the compound. These synthetic and analytical efforts are critical for ensuring the reproducibility and scalability of the compound for further research and development.
Pharmacological studies have revealed that 1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol exhibits notable activity as an inhibitor of specific enzymes involved in inflammatory pathways. In vitro assays have demonstrated its ability to selectively target cyclooxygenase-2 (COX-2) with a higher affinity compared to COX-1, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects. Additionally, preliminary in vivo studies in rodent models have shown promising anti-inflammatory and analgesic effects, warranting further investigation.
Beyond its anti-inflammatory properties, recent research has explored the compound's potential in oncology. Molecular docking studies have indicated that 1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol can interact with key proteins involved in cell proliferation and apoptosis, such as Bcl-2 and caspase-3. These findings suggest that the compound may serve as a scaffold for the development of novel anticancer agents. However, further mechanistic studies and preclinical trials are necessary to validate these hypotheses and assess the compound's safety profile.
In conclusion, 1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol (CAS: 1955523-02-0) represents a promising candidate for therapeutic development, with potential applications in inflammation and cancer. Its unique chemical structure and demonstrated biological activities make it a valuable subject for ongoing research. Future studies should focus on optimizing its pharmacokinetic properties, elucidating its mechanism of action, and evaluating its efficacy in more complex biological systems. The continued exploration of this compound may yield significant advancements in the field of medicinal chemistry and drug discovery.
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